molecular formula C14H19NO B4199075 N-(1-benzylpropyl)cyclopropanecarboxamide

N-(1-benzylpropyl)cyclopropanecarboxamide

Cat. No. B4199075
M. Wt: 217.31 g/mol
InChI Key: DLVJHAKSMWJQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpropyl)cyclopropanecarboxamide, also known as BTCP, is a synthetic compound that belongs to the family of cyclopropane carboxamides. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research. The purpose of

Mechanism of Action

N-(1-benzylpropyl)cyclopropanecarboxamide acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine into the presynaptic neuron. This leads to increased levels of dopamine in the synaptic cleft, which can result in enhanced dopamine signaling and increased activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, increase dopamine release in the nucleus accumbens, and increase dopamine turnover in the striatum. It has also been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

N-(1-benzylpropyl)cyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying the dopamine system in the brain. It also has a longer duration of action than cocaine, which allows for longer experiments to be conducted. However, this compound can be toxic at high doses and can cause seizures in animals, which limits its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(1-benzylpropyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in the treatment of addiction and other psychiatric disorders. This compound has been shown to have a similar mechanism of action to cocaine, which suggests that it may be useful in treating cocaine addiction. Another area of interest is the development of new compounds that are similar to this compound but have improved pharmacological properties, such as lower toxicity and longer duration of action. Overall, this compound is a useful tool for studying the dopamine system in the brain and has potential applications in the treatment of addiction and other psychiatric disorders.

Scientific Research Applications

N-(1-benzylpropyl)cyclopropanecarboxamide has been extensively used in scientific research to study the dopamine system in the brain. It has been shown to be a potent and selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to increased levels of dopamine in the synaptic cleft. This mechanism of action is similar to that of cocaine, but this compound has a much longer duration of action.

properties

IUPAC Name

N-(1-phenylbutan-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-13(15-14(16)12-8-9-12)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVJHAKSMWJQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.